sodium;2-hydroxyethanesulfonate

Beschreibung

Historical Context and Discovery of 2-Hydroxyethanesulfonic Acid and its Salts

The discovery of isethionic acid (2-hydroxyethanesulfonic acid), the parent acid of sodium isethionate, is generally credited to the German scientist Heinrich Gustav Magnus in 1833. wikipedia.org Magnus prepared the acid through the reaction of solid sulfur trioxide with ethanol. wikipedia.org

Further significant contributions to the understanding of related chemical structures came from the French chemist Charles Adolphe Wurtz. wikipedia.orgchemeurope.com Wurtz is renowned for his work in the 1850s on ethylene (B1197577) glycol and ethylene oxide, key substances related to the synthesis of isethionic acid. wikipedia.orgchemeurope.comsciencemuseumgroup.org.uk His investigations into diatomic alcohols (glycols) and their reactions provided a deeper understanding of the chemistry that underpins modern production methods for isethionate salts. chemeurope.comunam.mx

The most common industrial synthesis route for sodium isethionate involves the reaction of ethylene oxide with aqueous sodium bisulfite. wikipedia.orgepo.orggoogle.com The development of efficient manufacturing processes was largely driven by the demand for mild, water-soluble, and biodegradable surfactants for use in personal care products and synthetic detergent bars. wikipedia.orgwhiterose.ac.uk

Chemical Nomenclature and Structural Classification of Sodium 2-Hydroxyethanesulfonate (B1228491)

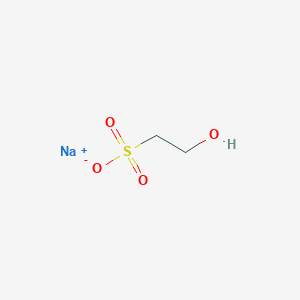

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is sodium 2-hydroxyethanesulfonate. nih.gov It is the sodium salt of 2-hydroxyethanesulfonic acid, which is also called isethionic acid. wikipedia.orgwikipedia.org

Structurally, sodium 2-hydroxyethanesulfonate is classified as an organosulfur compound. wikipedia.org It contains a short-chain alkane sulfonate linked to a hydroxyl group. atamankimya.com This bifunctional nature, with a polar sulfonate group (-SO₃⁻) and a hydrophilic hydroxyl group (-OH), makes it highly water-soluble and resistant to multivalent ions, a valuable property for surfactants. wikipedia.orgatamankimya.com The compound exists as a white, crystalline, and often non-hygroscopic solid in its pure form. wikipedia.orgatamankimya.com

Table 1: Chemical Identification of Sodium 2-Hydroxyethanesulfonate

| Identifier | Value |

| IUPAC Name | sodium;2-hydroxyethanesulfonate |

| Common Name | Sodium Isethionate |

| CAS Number | 1562-00-1 |

| Chemical Formula | C₂H₅NaO₄S |

| Molecular Weight | 148.11 g/mol |

| InChI Key | LKVXGDRGAMLIJVR-UHFFFAOYSA-M |

This table contains data sourced from multiple references. atamankimya.commerckmillipore.com

Academic Research Significance and Scope in Chemical Sciences

Sodium 2-hydroxyethanesulfonate holds considerable significance in various fields of chemical science, primarily due to its properties as a surfactant and its utility as a synthetic building block.

In the realm of surfactant science , its esters, known as acyl isethionates (such as sodium lauroyl isethionate), are subjects of extensive research. wikipedia.orgwhiterose.ac.uk These derivatives are valued as exceptionally mild anionic surfactants that are less disruptive to the skin's natural barrier compared to traditional sulfates. wikipedia.org Research focuses on their synthesis, purification, and physicochemical properties, such as the critical micelle concentration (CMC), which is a key parameter for detergency. whiterose.ac.uk Studies have demonstrated that purified sodium lauroyl isethionate exhibits a lower CMC than previously reported, indicating enhanced performance benefits. whiterose.ac.uk

In organic synthesis , sodium isethionate is a crucial intermediate. Its primary use is in the industrial production of taurine (B1682933), an important amino acid, through a process of ammonolysis. wikipedia.orgchemicalbook.com Research in this area aims to optimize reaction conditions and develop efficient catalysts to improve yields. chemicalbook.com Furthermore, the direct esterification of sodium isethionate with fatty acids is a key reaction for producing the aforementioned acyl isethionate surfactants, with studies focusing on developing solvent-free and catalyst-free methods to improve process safety and efficiency. epo.orgwhiterose.ac.uk

The compound is also explored in other applications. For instance, it has been studied for use in electroplating baths, where it can allow for higher current densities and improve the appearance of the final product. wikipedia.org Its biocompatibility and status as a human metabolite also suggest potential for investigation in biomedical applications. nih.govatamankimya.com

Eigenschaften

IUPAC Name |

sodium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADXKQRVAFSPTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Sodium 2 Hydroxyethanesulfonate

Primary Synthetic Pathways

The production of sodium 2-hydroxyethanesulfonate (B1228491) relies on several primary synthetic methodologies, ranging from the most common industrial processes to historical routes that are now largely superseded.

Reaction of Ethylene (B1197577) Oxide with Sodium Bisulfite

The most prevalent industrial method for synthesizing sodium 2-hydroxyethanesulfonate is the reaction of ethylene oxide with an aqueous solution of sodium bisulfite. wikipedia.orgepo.org This process is valued for its potential to produce the target compound in almost quantitative yields. wikipedia.org The reaction proceeds as follows:

C₂H₄O + NaHSO₃ → HOCH₂CH₂SO₃Na

In a typical continuous industrial process, an aqueous sodium bisulfite solution is first prepared in a reactor, often by mixing a sodium hydroxide (B78521) solution with sulfur dioxide. wikipedia.org This solution is then fed into a second reactor where it is mixed with a slight excess of ethylene oxide under elevated temperature and pressure. wikipedia.org Precise control over reaction parameters is critical to the success of this synthesis. wikipedia.orggoogle.com

| Parameter | Control Range/Condition | Rationale |

| pH | 5.5 to 6.5 google.com | Minimizes the formation of ethylene glycol via hydrolysis of ethylene oxide. wikipedia.orggoogle.com |

| Temperature | 25°C to 85°C google.com | Controls reaction rate and minimizes byproduct formation. google.com |

| Stoichiometry | Slight excess of ethylene oxide wikipedia.org | Ensures complete conversion of sodium bisulfite. |

| Atmosphere | Exclusion of oxygen wikipedia.org | Prevents unwanted oxidation reactions. |

Failure to maintain these strict controls can lead to the formation of undesirable byproducts. Excess sulfite (B76179) or bisulfite can result in an unpleasant odor in the final product, while higher levels of ethylene glycol, formed from the hydrolysis of ethylene oxide, can yield hygroscopic and greasy surfactants. wikipedia.org

Hydrolysis of Carbyl Sulfate (B86663)

An alternative production method involves the hydrolysis of carbyl sulfate (also known as ethionic anhydride) with aqueous sodium hydroxide. wikipedia.orggoogle.com Carbyl sulfate itself can be derived from the sulfonation of ethylene. wikipedia.org The hydrolysis reaction, however, presents a significant challenge: it produces an equimolar mixture of isethionic acid and sulfuric acid. google.com

When sodium hydroxide is used for neutralization, the process yields both the desired sodium 2-hydroxyethanesulfonate and sodium sulfate as a byproduct. google.com The separation of sodium sulfate from the final product is exceedingly difficult, leading to contamination. google.com To overcome this, process modifications have been developed, such as using a mixture of calcium hydroxide and sodium hydroxide. In this improved method, the sulfuric acid is precipitated as calcium sulfate, which can be more easily separated by filtration, leaving a solution of the desired sodium 2-hydroxyethanesulfonate. google.com

Historical Synthesis Routes (e.g., Sulfur Trioxide and Ethanol)

The original synthesis of the parent compound, isethionic acid, is attributed to Heinrich Gustav Magnus in 1833. wikipedia.org This historical method involves the reaction of solid sulfur trioxide with ethanol. wikipedia.org This reaction forms ethionic acid (the sulfate ester of 2-hydroxyethanesulfonic acid), which can then be hydrolyzed to yield a mixture of isethionic acid and sulfuric acid. google.comgoogleapis.com This route has been largely replaced by more modern and efficient industrial methods. wikipedia.org One described process involved adding ethionic acid to a sodium hydroxide solution, followed by neutralization with sulfuric acid and cooling to crystallize out the sodium sulfate byproduct. googleapis.com

Neutralization of Isethionic Acid with Sodium Hydroxide

A straightforward and clean method for producing sodium 2-hydroxyethanesulfonate is the direct neutralization of isethionic acid with sodium hydroxide. atamankimya.com This acid-base reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions. atamankimya.com

HOCH₂CH₂SO₃H + NaOH → HOCH₂CH₂SO₃Na + H₂O

Following the neutralization, the sodium 2-hydroxyethanesulfonate is recovered through crystallization as the solution cools. The resulting crystals are then separated via filtration or centrifugation and subsequently dried to remove residual moisture, yielding a high-purity product. atamankimya.com This pathway is often the final step in multi-stage syntheses where isethionic acid is produced first. google.com

Reaction of 2-Chloroethylsulfonic Acid with Sodium Hydroxide

The reaction of 2-chloroethylsulfonic acid with sodium hydroxide is another documented synthetic route for producing sodium 2-hydroxyethanesulfonate. nih.gov This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, yielding the desired product.

Process Engineering and Reaction Control Strategies

Effective process engineering and stringent reaction control are paramount in the industrial manufacture of sodium 2-hydroxyethanesulfonate, particularly for the dominant ethylene oxide pathway. The primary goals of these strategies are to maximize product yield and purity while ensuring process safety and economic feasibility.

The key to high-quality sodium 2-hydroxyethanesulfonate is the suppression of byproduct formation. wikipedia.org Continuous processing is often favored over batch production as it allows for tighter control over reaction parameters such as temperature, pH, and reactant throughput. wikipedia.orggoogleapis.com

Key Process Control Considerations:

| Controlled Variable | Importance | Impact of Deviation |

| Reactant Stoichiometry | Essential for complete conversion and minimizing impurities. wikipedia.org | Excess bisulfite leads to odor; excess ethylene oxide can lead to higher glycol levels. wikipedia.org |

| pH Control | Critical for minimizing hydrolysis of ethylene oxide. wikipedia.orggoogle.com | pH outside the optimal 5.5-6.5 range increases ethylene glycol formation. google.com |

| Temperature Management | Affects reaction kinetics and byproduct formation rates. google.com | Temperatures above 85°C can accelerate unwanted side reactions. google.com |

| Byproduct Removal | Necessary for producing high-purity product suitable for surfactant manufacturing. wikipedia.org | Ethylene glycol impurities result in sticky and hygroscopic products. googleapis.com |

To address the issue of ethylene glycol contamination, downstream purification steps such as continuous extraction with a solvent like isopropanol (B130326) can be employed to reduce its concentration to less than 0.5%. wikipedia.org In the carbyl sulfate route, innovative neutralization strategies using mixed bases (e.g., calcium hydroxide and sodium hydroxide) represent a key process engineering solution to the difficult problem of byproduct separation. google.com These meticulous control strategies are crucial for producing sodium 2-hydroxyethanesulfonate that meets the stringent specifications required for its primary application in the personal care industry. atamanchemicals.com

Byproduct Formation and Mitigation (e.g., Ethylene Glycol, Glycol Ethers, Sulfite/Bisulfite)

The primary synthesis reaction, while efficient, is susceptible to the formation of several byproducts that can negatively impact the quality of the final product. The most common impurities include ethylene glycol, glycol ethers, and unreacted sulfite or bisulfite. wikipedia.orgatamanchemicals.com

Ethylene Glycol and Glycol Ethers: These byproducts arise from the hydrolysis and ethoxylation of ethylene oxide. wikipedia.org Their presence can lead to hygroscopic and greasy surfactants, which are undesirable characteristics in many applications. The formation of ethylene glycol is a significant concern as it can further react during subsequent esterification processes, leading to the formation of unwanted mono- and di-fatty acid esters of ethylene glycol. google.com

Mitigation Strategies:

pH Control: Maintaining the pH of the reaction mixture within a specific range is crucial for minimizing ethylene glycol formation. A patent for a process to make isethionate ester salts suggests that keeping the pH between 5.5 and 6.5, and more preferably between 5.8 and 6.2, can significantly reduce the amount of ethylene glycol formed. google.com

Temperature Control: Similarly, controlling the reaction temperature is vital. The same patent indicates that a temperature range of 25°C to 85°C is effective, with a more preferred range of 60°C to 65°C to further limit ethylene glycol production. google.com

Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent side reactions. wikipedia.org

Sulfite/Bisulfite: Excess sodium sulfite or bisulfite in the final product can cause an unpleasant odor. wikipedia.orgatamanchemicals.com

Mitigation Strategies:

Stoichiometric Control: Careful management of the reactant ratios is the primary method to avoid residual sulfite or bisulfite. wikipedia.org

Purity Enhancement Techniques (e.g., Crystallization, Multi-Effect Evaporation)

To achieve the high purity required for many applications, particularly in the personal care and pharmaceutical industries, various purification techniques are employed.

Crystallization: Recrystallization is a common and effective method for purifying crude sodium 2-hydroxyethanesulfonate. whiterose.ac.uk This process typically involves dissolving the crude product in a suitable solvent, such as methanol (B129727) or ethanol, at an elevated temperature and then allowing it to cool slowly, causing the purified compound to crystallize out of the solution, leaving impurities behind. whiterose.ac.ukgoogle.comuct.ac.za The resulting crystals are then separated by filtration. whiterose.ac.ukuct.ac.za One patented method describes a process that can yield solid sodium isethionate with extremely high purity by carrying out the reaction in a solvent where the product is insoluble, causing it to continuously separate out as a solid. patsnap.com

Multi-Effect Evaporation: For aqueous solutions of sodium 2-hydroxyethanesulfonate, multi-effect evaporation is a technique used for concentration and purification. A patented method describes a process involving a double-effect evaporator to concentrate a crude solution, followed by crystallization, which can achieve a purity of over 99.5wt%. google.com

Extraction: Continuous extraction with a solvent like isopropanol can be used to remove ethylene glycol from concentrated solutions of sodium 2-hydroxyethanesulfonate, reducing its content to less than 0.5%. wikipedia.orgatamanchemicals.com

Optimization of Reaction Conditions (e.g., Temperature, Molar Ratios, Pressure, Time)

Optimizing reaction conditions is paramount for maximizing the yield and purity of sodium 2-hydroxyethanesulfonate. Key parameters that are carefully controlled include temperature, molar ratios, pressure, and reaction time.

| Parameter | Optimized Range/Condition | Rationale |

| Temperature | 25°C to 85°C (preferred 60°C to 65°C) google.com | Minimizes the formation of ethylene glycol. google.com |

| pH | 5.5 to 6.5 (preferred 5.8 to 6.2) google.com | Crucial for controlling byproduct formation, particularly ethylene glycol. google.com |

| Molar Ratios | A slight excess of ethylene oxide is often used. wikipedia.org | To ensure the complete conversion of sodium bisulfite. |

| Pressure | Elevated pressure is utilized in continuous processes. wikipedia.org | To maintain the reaction in the liquid phase and increase reaction rates. |

| Time | Varies depending on the specific process (batch vs. continuous). | Sufficient time is required for the reaction to go to completion. |

This table presents a summary of optimized reaction conditions based on available literature. Specific conditions may vary depending on the manufacturing process.

Continuous Manufacturing Processes

Continuous manufacturing offers several advantages over traditional batch processes, including improved safety, consistency, and efficiency. In the context of sodium 2-hydroxyethanesulfonate production, a continuous process typically involves two main stages.

First, an aqueous solution of sodium bisulfite is prepared in one reactor, often by mixing a sodium hydroxide solution with sulfur dioxide. wikipedia.orgatamanchemicals.com This solution is then fed into a second reactor where it is mixed with a slight excess of ethylene oxide under elevated temperature and pressure. wikipedia.org Precise control of pH, temperature, reactant stoichiometry, and throughput is critical for achieving near-quantitative yields and minimizing byproducts. wikipedia.org The reaction must also be carried out under the exclusion of oxygen. wikipedia.org

The adoption of continuous flow reactors, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), allows for better control over reaction parameters and can lead to a higher quality product. ispe.org

Catalytic Approaches in Sodium 2-Hydroxyethanesulfonate Synthesis

While the direct reaction of ethylene oxide and sodium bisulfite is the primary route for synthesizing sodium 2-hydroxyethanesulfonate, catalytic approaches are more relevant to the subsequent reactions it undergoes, such as esterification to produce surfactants. For instance, in the synthesis of fatty acid esters of isethionate, various catalysts are employed to drive the reaction between sodium 2-hydroxyethanesulfonate and fatty acids.

One study on the synthesis of sodium cocoyl isethionate utilized isethionic acid as a catalyst. researchgate.net Another investigation into the synthesis of a fatty acid ester of isethionate used methanesulfonic acid as a catalyst. atlantis-press.com The choice of catalyst can significantly influence the reaction rate and yield. For example, in the synthesis of sodium lauroyl methyl isethionate, p-toluenesulfonic acid was found to have the highest catalytic activity compared to several other catalysts. dissertationtopic.net

It is important to note that in the primary synthesis of sodium 2-hydroxyethanesulfonate itself, the reaction is typically non-catalytic, relying on the inherent reactivity of ethylene oxide with sodium bisulfite under controlled conditions.

Chemical Reactivity and Derivative Synthesis of Sodium 2-Hydroxyethanesulfonate

Sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, is a versatile organosulfur compound valued for its unique chemical properties. wikipedia.orgatamanchemicals.com Its structure, featuring both a primary hydroxyl group and a highly polar sulfonate group, allows for a range of chemical modifications. atamanchemicals.comwikipedia.org This article explores the chemical reactivity of its functional groups and the synthesis of its commercially significant derivatives, particularly isethionate ester surfactants.

Chemical Reactivity and Derivative Synthesis of Sodium 2 Hydroxyethanesulfonate

Sodium 2-hydroxyethanesulfonate (B1228491), also known as sodium isethionate, serves as a versatile and economically significant starting material in the synthesis of a wide array of chemical compounds. Its bifunctional nature, possessing both a hydroxyl and a sulfonate group, allows for a variety of chemical transformations.

Advanced Analytical Characterization Methodologies in Sodium 2 Hydroxyethanesulfonate Research

Thermal Analysis Techniques for Stability and Degradation

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For sodium 2-hydroxyethanesulfonate (B1228491), these methods are crucial for determining its thermal stability, decomposition pathways, and predicting its behavior under processing and storage conditions.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing thermal stability by continuously measuring the mass of a sample as it is heated at a constant rate. The resulting data reveals the temperatures at which degradation occurs and the extent of mass loss at each stage. While detailed TGA studies specifically on sodium 2-hydroxyethanesulfonate are not extensively published, analysis of related sulfonated polymers, such as poly(vinylsulfonic acid, sodium salt), provides valuable insight. Studies on this related compound show a multi-stage degradation process, with an initial mass loss beginning around 200°C and a significant portion of the material, about 55%, remaining as a non-volatile residue even at 600°C under a nitrogen atmosphere. marquette.edu

| Compound | Degradation Stage | Temperature Range (°C) | Observation |

| Poly(vinylsulfonic acid, sodium salt) (related compound) | Stage 1 | ~200 - 350 | Initial mass loss |

| Stage 2 | 350 - 400 | Continued degradation | |

| Stage 3 | 400 - 570 | Final degradation stage | |

| Residue at 600°C | >600 | ~55% of initial mass remains |

This table presents data for a related sulfonated polymer to illustrate the type of information obtained from TGA.

To identify the specific chemical species released during thermal decomposition, TGA is often coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA). A powerful combination is TGA-FTIR, where the gases evolved from the TGA are passed into a Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of the gaseous degradation products based on their characteristic infrared absorption spectra.

Research on sodium lauroyl isethionate (SLI), a derivative of sodium isethionate, demonstrates the power of this technique. acs.orgacs.org The TGA-FTIR analysis of SLI identified several key gases evolved during its thermal breakdown. acs.org This type of analysis is critical for understanding the degradation mechanism and potential formation of hazardous byproducts during high-temperature manufacturing processes. acs.org

| Technique | Identified Evolved Gases (from Sodium Lauroyl Isethionate) |

| TGA-FTIR | Water (H₂O) |

| Carbon Dioxide (CO₂) | |

| Carbon Disulfide (CS₂) | |

| Sulfur Dioxide (SO₂) | |

| Alkyl and Carbonyl Species |

This table shows gases identified from the degradation of a derivative, sodium lauroyl isethionate, to demonstrate the capability of the TGA-FTIR technique.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For sodium 2-hydroxyethanesulfonate, DSC is primarily used to determine its melting point and assess its purity. A sharp, well-defined melting peak is indicative of a highly pure substance, whereas the presence of impurities typically results in a broadened melting peak at a lower temperature. whiterose.ac.uk The reported melting point for sodium 2-hydroxyethanesulfonate is in the range of 191-196°C. sigmaaldrich.comtcichemicals.com

| Parameter | Value | Significance |

| Melting Point (Tₘ) | 191-196 °C | Key physical property, indicator of identity and purity. |

| Enthalpy of Fusion (ΔHfus) | Not widely reported | Energy required to melt the solid; quantifiable by DSC peak integration. |

This table outlines the key thermal transition parameter for sodium 2-hydroxyethanesulfonate determined by DSC.

In research on the derivative sodium lauroyl isethionate, DSC analysis clearly distinguished between the crude and purified product, with the purified sample exhibiting a significantly sharper melting peak at a higher temperature (225.2°C) compared to the crude sample (214.2°C). whiterose.ac.uk This demonstrates the utility of DSC in monitoring the effectiveness of purification processes.

Predictive isoconversional kinetics is an advanced computational method used to analyze data from non-isothermal experiments (like TGA) to predict the rate of degradation under different temperature conditions, including long-term isothermal scenarios. acs.org This method allows researchers to determine critical kinetic parameters, such as the activation energy of degradation, without assuming a specific reaction model. acs.org

While specific isoconversional kinetic studies on sodium 2-hydroxyethanesulfonate are limited, extensive research on its ester derivative, sodium lauroyl isethionate (SLI), highlights the methodology's value. acs.orgwhiterose.ac.uk In these studies, TGA data collected at multiple heating rates was analyzed using the Friedman isoconversional method to predict the long-term stability of SLI at manufacturing temperatures. acs.orgacs.org The analysis revealed that the degradation rate is significantly influenced by the atmosphere, with thermal degradation in air being approximately 28 times faster than in an inert nitrogen atmosphere at 240°C over 5 hours. acs.orgacs.org Such predictive studies are invaluable for optimizing manufacturing process conditions to minimize product degradation and ensure product quality. acs.org

Chromatographic Techniques for Compositional Analysis

Chromatography is a cornerstone for separating and analyzing the components of a mixture. In the context of sodium 2-hydroxyethanesulfonate and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for quality control and compositional analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of sodium isethionate, often to assess its purity or its presence as an unreacted starting material or impurity in surfactant products. Since sodium isethionate lacks a strong UV chromophore, conventional UV detectors are not suitable. google.com Instead, methods often employ alternative detection systems like Evaporative Light Scattering Detectors (ELSD) or conductivity detectors. google.comtandfonline.com

One established HPLC-ELSD method provides a sensitive and rapid means for detecting sodium isethionate content. google.com This approach is particularly useful for quality control in the production of synthetic soaps where sodium isethionate concentration is a critical parameter. google.com The method demonstrates good recovery and a low detection limit, making it suitable for analyzing trace amounts. google.com

Another approach utilizes ion chromatography, a subset of HPLC, with a conductivity detector. tandfonline.comtandfonline.com This method is effective for separating isethionate from interfering ions like chloride and from alkyl isethionate ester surfactants, using a mobile phase of aqueous phthalic acid and methanol (B129727). tandfonline.comtandfonline.com

Below is a summary of typical HPLC conditions used in the analysis of sodium isethionate.

Table 1: HPLC Parameters for Sodium Isethionate Analysis

| Parameter | Method 1: HPLC-ELSD google.com | Method 2: Ion Chromatography tandfonline.comtandfonline.com |

|---|---|---|

| Column | Lichrospher-C18 (250mm x 4.6mm, 5µm) | Vydac 302 IC silica-based anion exchange (250mm x 4.6mm) |

| Mobile Phase | Methanol:Water (100:0 v/v) | 15% Methanol in 5mM aqueous Phthalic Acid (pH 2.5) |

| Flow Rate | 0.2–1.2 mL/min | Not specified |

| Detector | Evaporative Light Scattering Detector (ELSD) | Conductivity Detector |

| Recovery Rate | 95.2%–98.3% | Quantitative recovery reported |

| Detection Limit | 0.02 µg/mL | Not specified |

| Precision (RSD) | < 3.00% | Not specified |

Gas Chromatography (GC) for Carbon Chain Distribution

When sodium isethionate is reacted with fatty acids, such as those derived from coconut oil, to form surfactants like sodium cocoyl isethionate, Gas Chromatography (GC) is the standard method to determine the distribution of the fatty acid alkyl chains in the final product. amazonaws.comresearchgate.net This analysis is crucial as the carbon chain length significantly influences the surfactant's properties.

For the analysis, the carboxylic acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to prevent peak tailing and improve volatility for GC analysis. amazonaws.com The FAMEs are then separated and identified using a GC system, often coupled with a Mass Spectrometer (GC-MS) for definitive identification of each component. amazonaws.com

A typical analysis of a coconut fatty acid blend used in the synthesis of sodium cocoyl isethionate reveals a distribution of several key fatty acids. amazonaws.com

Table 2: Example of Alkyl Chain Length Distribution in Coconut Fatty Acid Blend by GC-MS amazonaws.com

| Fatty Acid | Carbon Chain | Composition (wt%) |

|---|---|---|

| Caprylic Acid | C8 | 7.75 |

| Capric Acid | C10 | 7.06 |

| Lauric Acid | C12 | 43.88 |

| Myristic Acid | C14 | 20.00 |

| Palmitic Acid | C16 | 10.38 |

Data derived from analysis of hydrolyzed coconut oil used for sodium cocoyl isethionate synthesis. A response factor was obtained via an internal standard. amazonaws.com

Microscopic and Nanostructure Analysis of Associated Systems

Beyond compositional analysis, understanding the behavior of sodium isethionate-derived surfactants in solution is critical. These surfactants self-assemble into complex structures like micelles, and their behavior at interfaces is key to their function.

Dynamic Light Scattering (DLS) for Micellar Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing surfactant micelles. malvernpanalytical.com The technique measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the particle's hydrodynamic diameter can be calculated using the Stokes-Einstein equation. muser-my.com

In the context of sodium isethionate derivatives, DLS is used to study the size of micelles formed by surfactants like sodium cocoyl isethionate (SCI). Research has shown that SCI forms relatively large micelles in aqueous solutions. nih.gov The size of these micelles is a key factor in the surfactant's mildness, as larger micelles may be less able to penetrate the skin's aqueous pores. nih.govresearchgate.net DLS measurements have been crucial in quantifying this property. nih.gov The size of surfactant micelles can be influenced by factors such as concentration, pH, and ionic strength. malvernpanalytical.commuser-my.com

Table 3: Micellar Size of Sodium Cocoyl Isethionate (SCI) Determined by DLS

| Surfactant System | Measurement Technique | Finding | Reference |

|---|

Two-Photon Fluorescence Microscopy for Interfacial Phenomena

Two-Photon Fluorescence Microscopy (TPEF or 2PEF) is an advanced imaging technique that offers significant advantages for studying interfacial phenomena, especially within scattering or opaque systems. wikipedia.orgnih.gov Unlike conventional fluorescence microscopy, TPEF uses the near-simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a fluorophore. wikipedia.org This nonlinear excitation process is confined to the tiny focal volume of the microscope, providing inherent optical sectioning without the need for a confocal pinhole. nih.gov

The use of longer wavelength light reduces scattering and increases penetration depth, making TPEF exceptionally well-suited for imaging surfactant organization at interfaces, such as on the surface of skin, within an emulsion, or at an oil-water interface. wikipedia.orgnih.gov While specific published research applying TPEF directly to sodium 2-hydroxyethanesulfonate systems is not prominent, the technique holds significant potential.

Biochemical Pathways and Environmental Fate of Sodium 2 Hydroxyethanesulfonate

Endogenous Biosynthesis and Metabolism in Biological Systems

Sodium 2-hydroxyethanesulfonate (B1228491) is recognized as an endogenous metabolite, meaning it is produced within biological systems, including mammals. medchemexpress.com Its metabolic pathways are closely linked to the amino acid taurine (B1682933).

Mammals can synthesize 2-hydroxyethanesulfonate (isethionate) from taurine, potentially through an enzymatic deamination process. atamankimya.comhmdb.ca Studies on dog heart tissue have suggested its capacity to convert taurine into isethionic acid. wikipedia.org While the complete pathway in mammals is an area of ongoing research, the conversion involves the removal of the amino group from taurine.

In microorganisms, the conversion is better characterized. For instance, the bacterium Klebsiella oxytoca can utilize taurine as a nitrogen source and excrete isethionate. nih.gov This conversion is facilitated by a series of enzymatic reactions. First, a taurine transaminase converts taurine into sulfoacetaldehyde (B1196311). nih.gov Subsequently, a soluble, NADP-dependent isethionate dehydrogenase reduces sulfoacetaldehyde to form isethionate. nih.gov

Isethionate is a detectable component of human bodily fluids. atamankimya.comhmdb.ca Its presence has been confirmed in both blood plasma and urine, indicating it is part of normal human metabolism. hmdb.ca The quantification of metabolites like isethionate in plasma and urine is a key aspect of metabolomics, which seeks to identify biomarkers for various health conditions. nih.govnih.gov

Table 1: Detection of Sodium 2-Hydroxyethanesulfonate in Human Biological Fluids

| Biospecimen | Detection Status | Significance | Source |

| Urine | Detected but not Quantified | Part of normal human metabolism. | hmdb.ca |

| Plasma | Detected and Quantified | Part of normal human metabolism; levels correlated with health indicators. | atamankimya.comhmdb.ca |

Microbial Degradation and Bioremediation Potential

Sodium 2-hydroxyethanesulfonate is subject to degradation by various microorganisms, which can utilize it as a source of sulfur or carbon. This microbial activity is central to its environmental breakdown and potential for bioremediation.

Several bacterial species are capable of degrading short-chain alkanesulfonates like isethionate. The degradation pathways often converge on the intermediate compound sulfoacetaldehyde. researchgate.net

Pseudomonas aeruginosa : This versatile bacterium possesses operons (gene clusters) for utilizing alkanesulfonates. nih.gov The ssu operon includes the gene ssuD, which codes for an alkanesulfonate monooxygenase. This enzyme system breaks down alkanesulfonates to release sulfite (B76179), which the bacterium can then use as a sulfur source. nih.gov The genome of P. aeruginosa can encode multiple alkane monooxygenases, which are crucial for the degradation of various hydrocarbons and related compounds. nih.gov

Cupriavidus necator : In this bacterium, the degradation of isethionate involves an inducible pathway that converts it to sulfoacetaldehyde via an isethionate dehydrogenase. researchgate.net The sulfoacetaldehyde is then cleaved by a sulfoacetaldehyde acetyltransferase into acetyl phosphate (B84403) and sulfite. researchgate.net

Klebsiella oxytoca : As mentioned previously, this bacterium can convert taurine to isethionate. nih.gov It possesses a taurine dioxygenase (tauD) and an alkanesulfonate monooxygenase (ssuD), indicating its capacity to metabolize organosulfur compounds. nih.gov

Table 2: Microorganisms and Enzymes in Isethionate Degradation

| Microorganism | Key Enzyme(s) | Pathway Step | Source |

| Pseudomonas aeruginosa | Alkanesulfonate monooxygenase (SsuD) | Cleavage of alkanesulfonates to yield sulfite. | nih.gov |

| Cupriavidus necator | Isethionate dehydrogenase | Conversion of isethionate to sulfoacetaldehyde. | researchgate.net |

| Sulfoacetaldehyde acetyltransferase | Conversion of sulfoacetaldehyde to acetyl phosphate and sulfite. | researchgate.net | |

| Klebsiella oxytoca | Isethionate dehydrogenase | Conversion of sulfoacetaldehyde to isethionate. | nih.gov |

Environmental Persistence and Biodegradability Studies

Sodium 2-hydroxyethanesulfonate is recognized for its good biodegradability. atamankimya.comwikipedia.org Surfactants derived from it are also noted for being biodegradable, which is a desirable characteristic for products that are released into the environment, such as those in personal care. sbr-int.com

The environmental persistence of a chemical is determined by its susceptibility to breakdown by biological and physical processes. For organic compounds like sodium isethionate, biodegradation by microbial communities is a primary route of removal from soil and water systems. nih.gov Studies have shown that the capacity of microbial communities to degrade chemicals can increase through adaptation after long-term exposure. nih.gov Given that sodium isethionate is a water-soluble, non-hygroscopic solid, its entry into aquatic environments is likely, where its ready biodegradability prevents long-term persistence. wikipedia.org

Industrial Applications and Research Frontiers in Sodium 2 Hydroxyethanesulfonate Chemistry

Role as a Key Chemical Intermediate

Sodium 2-hydroxyethanesulfonate (B1228491) serves as a pivotal precursor in the manufacturing of several commercially significant chemicals. Its bifunctional nature allows it to be a strategic starting point for synthesizing more complex molecules.

A primary industrial application of sodium 2-hydroxyethanesulfonate is in the synthesis of taurine (B1682933) (2-aminoethanesulfonic acid). The synthetic route to produce taurine commercially involves the ammonolysis of isethionic acid, which is derived from sodium 2-hydroxyethanesulfonate. whiterose.ac.uk The process begins with the reaction of ethylene (B1197577) oxide with an aqueous solution of sodium bisulfite to yield sodium 2-hydroxyethanesulfonate. whiterose.ac.ukatamanchemicals.com This reaction is carefully controlled to ensure high yields and prevent the formation of by-products. wikipedia.org

The subsequent step involves the ammonolysis of the sodium 2-hydroxyethanesulfonate, where it is reacted with ammonia (B1221849) under high pressure and temperature to produce sodium taurinate. nih.gov Finally, the sodium taurinate is neutralized, typically with sulfuric acid, to precipitate taurine. nih.gov This method is noted for being a cost-effective and high-yield process suitable for large-scale industrial production. nih.gov Some processes aim to create a cyclic production system to improve efficiency and reduce waste. wikipedia.org

Table 1: Taurine Synthesis Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Step 1: Sodium 2-hydroxyethanesulfonate formation | |

| Reactants | Ethylene oxide, Sodium bisulfite |

| Pressure | 0.05 - 0.1 MPa |

| pH | 6.5 - 7.5 |

| Temperature | 75 - 85 °C |

| Step 2: Ammonolysis | |

| Reactants | Sodium 2-hydroxyethanesulfonate, Liquid ammonia |

| Pressure | 14 - 21 MPa |

| Temperature | 160 - 280 °C |

Data sourced from patent information describing the synthesis of taurine. nih.gov

Sodium 2-hydroxyethanesulfonate is an accessible starting material for the synthesis of various fine chemicals, most notably a class of biological buffers known as Good's buffers. atamanchemicals.comwikipedia.org Compounds such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are zwitterionic buffers widely used in biological and biochemical research due to their stability and low interference with biological processes. wikipedia.orgsigmaaldrich.comgoogle.com

The synthesis of these buffers involves the reaction of an aqueous solution of sodium 2-hydroxyethanesulfonate with a suitable amine (a nucleophile). google.com This reaction forms 2-alkylaminoethanesulfonates, which are the foundational structures of these buffers. google.com For example, reacting sodium 2-hydroxyethanesulfonate with N-hydroxyethylpiperazine would be a key step in forming the ethanesulfonate (B1225610) portion of HEPES. While detailed industrial synthesis routes may vary, the role of sodium 2-hydroxyethanesulfonate is to provide the core 2-hydroxyethanesulfonate structure, which is then functionalized. google.comgoogle.com

Developments in Surfactant Chemistry and Formulation Science

The primary use of sodium 2-hydroxyethanesulfonate is in the production of the isethionate class of surfactants. atamanchemicals.comwikipedia.orgatamanchemicals.com These are created by reacting sodium 2-hydroxyethanesulfonate with fatty acids, resulting in acyl isethionates (acyloxyethanesulfonates). atamanchemicals.comatamanchemicals.com These surfactants are valued for their mildness, excellent foaming properties, and compatibility with hard water, making them popular in personal care products like soaps, shampoos, and body washes. atamanchemicals.comwikipedia.orgatamanchemicals.com

A challenge with some isethionate surfactants, such as sodium cocoyl isethionate (SCI), is their limited solubility in water. nih.govchemicalbook.com Research has focused on several formulation strategies to enhance their solubilization and performance in aqueous systems:

Micelle Formation with Secondary Surfactants: One effective method is to incorporate the isethionate ions within the micelles of more soluble secondary surfactants. nih.govchemicalbook.comswiftcraftymonkey.blog This entraps the less soluble surfactant, preventing it from recrystallizing and keeping it stable in the aqueous solution. nih.govchemicalbook.com

Ion Exchange: Another strategy involves the exchange of the sodium cation (Na+) with a larger, less strongly solvated cation like ammonium (B1175870) (NH4+) or triethanolammonium. nih.govchemicalbook.comswiftcraftymonkey.blog This alteration can reduce the lattice energy of the surfactant salt, thereby improving its solubility in water. swiftcraftymonkey.blog

Emulsification: A third approach is the emulsification of the isethionate surfactant. In this process, the surfactant micelles are transformed into emulsified oil drops, which enhances their stability and dispersibility in the final product. nih.govchemicalbook.com

By employing a combination of these strategies, formulators can successfully incorporate isethionate surfactants as the primary cleansing agent in liquid detergent systems. nih.govchemicalbook.com

The interfacial activity of isethionate surfactants is fundamental to their function. As amphiphilic molecules, they position themselves at the interface between oil and water, reducing surface tension and allowing for the emulsification and removal of dirt and oils. atamanchemicals.comlearncanyon.comnih.gov

The point at which these surfactants begin to form aggregates (micelles) in a solution is known as the critical micelle concentration (CMC). whiterose.ac.uklearncanyon.comnih.gov A study on purified sodium lauroyl isethionate (SLI), a specific isethionate surfactant, determined its CMC to be 5.4 mM at 20°C. whiterose.ac.uk The formation of micelles is crucial for the solubilization of non-polar substances. The relatively large size of isethionate micelles is thought to contribute to their mildness, as it makes it less likely for them to penetrate the skin's barrier and cause irritation. learncanyon.com

Isethionate surfactants are known for producing a dense, rich, and stable lather. atamanchemicals.comlearncanyon.com This lathering ability is not only aesthetically pleasing to consumers but also contributes to the effective distribution of the cleansing agents. The stability of the lather, even in the presence of hard water, is a key advantage of this class of surfactants. atamanchemicals.com

Table 2: Physicochemical Properties of Sodium Lauroyl Isethionate (SLI)

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 5.4 mM (at 20°C) |

| Plateau Surface Tension | 38 mN/m (at 20°C) |

| Decomposition Onset Temperature | 330°C |

Data from a physicochemical characterization study of purified SLI. whiterose.ac.uk

Applications in Materials Science and Engineering

The unique properties of sodium 2-hydroxyethanesulfonate have led to its exploration in various materials science and engineering applications.

One notable application is in electroplating baths . The addition of sodium 2-hydroxyethanesulfonate can improve the performance of these baths by allowing for higher current densities and resulting in a better appearance of the plated metal. wikipedia.orgatamanchemicals.com It serves as a wetting agent and dispersant, promoting the uniform deposition of metal coatings. atamanchemicals.com

More recent research has highlighted its potential in energy storage , specifically as an additive in the electrolyte for aqueous zinc-ion batteries. Studies have shown that adding sodium 2-hydroxyethanesulfonate to the electrolyte can significantly extend the cycle life of the battery. The mechanism involves the formation of an electrostatic shield and a dynamic adsorption layer at the zinc anode interface, which suppresses detrimental side reactions and promotes uniform zinc deposition.

Additionally, sodium 2-hydroxyethanesulfonate is utilized in polymer processing , where its surfactant properties are beneficial. atamanchemicals.com Its thermal stability has also been a subject of study, with research investigating its specific heat capacity and thermal behavior, which is crucial information for its application in systems that experience temperature variations. sigmaaldrich.com A novel power supply system with cold resistance characteristics has also been explored using sodium 2-hydroxyethanesulfonate. sigmaaldrich.com

Enhancements in Electroplating Processes

Sodium 2-hydroxyethanesulfonate is utilized in electroplating baths to improve the process and the quality of the resulting metal coatings. Its addition allows for the use of higher current densities, which can increase the speed of the plating process. wikipedia.orgatamanchemicals.com This leads to more efficient industrial operations. Furthermore, its presence in the bath can result in a better appearance of the plated metal. wikipedia.orgatamanchemicals.com

One of the key advantages of using sodium 2-hydroxyethanesulfonate in electroplating is that it can be used in lower concentrations compared to more expensive alternatives like methanesulphonic acid, while still achieving improved results. wikipedia.orgatamanchemicals.com This makes the electroplating process more cost-effective. The compound's effectiveness is noted in various plating applications, including those for tin and other metals. noblemetalcoating.com

Polymer Modification and Synthesis

In the realm of polymer science, sodium 2-hydroxyethanesulfonate serves as a valuable component in both modification and synthesis processes. It can be incorporated into polymer chains to introduce specific properties. For example, its inclusion can enhance the hydrophilicity and create an amorphous structure in polymers, which is beneficial for applications like thermo-salt-resistant stabilizers for drilling fluids. researchgate.net

Research has shown that copolymerization involving vinyl sulfonic acid (of which sodium 2-hydroxyethanesulfonate is a salt) can lead to the development of multifunctional polymer stabilizers with amide, imide, carboxylate, and sulfonic groups. researchgate.net These modified polymers exhibit improved thermal and salt resistance, making them suitable for use in extreme conditions. researchgate.net Additionally, sodium 2-hydroxyethanesulfonate is used as an intermediate in the synthesis of certain polymers. atamanchemicals.comatamankimya.com

Research in Adhesives, Sealants, and Coatings

The surfactant properties of sodium 2-hydroxyethanesulfonate make it a compound of interest in the research and development of adhesives, sealants, and coatings. Its ability to reduce surface tension and improve wetting can enhance the performance of these formulations. atamanchemicals.com While specific, detailed research findings on its direct application in these areas are not extensively publicized, its fundamental properties as a surfactant suggest its potential to improve the spreadability and adhesion of these products on various surfaces.

Textile Treatment and Dyeing Processes

Sodium 2-hydroxyethanesulfonate and its derivatives find application in the textile industry, particularly in treatment and dyeing processes. atamankimya.com As a surfactant, it can act as a wetting agent, which helps in the even penetration of dyes and other treatment chemicals into the textile fibers. youtube.com This leads to more uniform and consistent results in dyeing and finishing.

In dyeing processes, especially for cellulosic fabrics like cotton, salts are crucial for promoting the exhaustion of the dye from the bath onto the fabric. austinpublishinggroup.comnih.gov While traditional inorganic salts like sodium chloride and sodium sulfate (B86663) are commonly used, research into more environmentally friendly alternatives is ongoing. The use of organic salts and surfactants can play a role in optimizing the dyeing process and reducing the environmental impact of textile effluents. nih.gov

| Application | Function | Benefit |

|---|---|---|

| Electroplating | Additive in plating baths | Allows higher current densities, improves appearance, cost-effective. wikipedia.orgatamanchemicals.com |

| Polymer Synthesis | Monomer/Modifier | Enhances thermal and salt resistance, improves hydrophilicity. researchgate.net |

| Textile Processing | Wetting Agent | Promotes even dye and chemical penetration. youtube.com |

Catalytic Roles in Organic Synthesis Reactions (e.g., Condensation Reactions)

Sodium 2-hydroxyethanesulfonate plays a significant role as a reactant and intermediate in various organic synthesis reactions, particularly in condensation reactions. A primary example is its use in the production of isethionate-class surfactants, such as sodium cocoyl isethionate (SCI). whiterose.ac.ukresearchgate.net In this process, sodium 2-hydroxyethanesulfonate is reacted with fatty acids, like those derived from coconut oil, in a direct condensation reaction. whiterose.ac.ukresearchgate.net

This synthesis can be catalyzed by various substances, including acids, soaps, and metal catalysts. whiterose.ac.uk The reaction of lauric acid with sodium isethionate to form sodium lauroyl isethionate (SLI), a specific homolog of SCI, is a well-studied example. researchgate.net Research has also explored the use of catalysts like zinc oxide in combination with organic sulfonic acids to optimize the esterification process, allowing for lower reaction temperatures and improved product quality. epo.org

Sustainable Chemistry and Green Manufacturing Initiatives

The chemical industry is increasingly focused on sustainable and eco-friendly practices, and the production and use of sodium 2-hydroxyethanesulfonate are part of this trend. sbr-int.com Its biodegradability and the potential for its manufacture from biorenewable sources contribute to its appeal as a "green" chemical. sbr-int.comacs.org

Research into Eco-Friendly Production Methods

Significant research is being conducted to develop more sustainable and efficient methods for producing sodium 2-hydroxyethanesulfonate and its derivatives. The traditional synthesis involves the reaction of ethylene oxide with sodium bisulfite. wikipedia.orgchemicalbook.com This process requires careful control of parameters like temperature, pH, and reactant stoichiometry to ensure high yields and purity, and to avoid the formation of undesirable by-products. wikipedia.org

One area of research focuses on creating chlorine-, catalyst-, and solvent-free synthesis methods. acs.org Such processes improve efficiency, safety, and throughput. acs.org For instance, a single-step synthesis for sodium lauroyl isethionate has been developed that is applicable to its commercial manufacture from biorenewable sources. acs.org

Another aspect of green manufacturing is the optimization of reaction conditions to minimize energy consumption and waste. Studies have investigated the thermal degradation of isethionate esters to determine optimal manufacturing temperatures that maximize reaction rates while preventing significant product degradation. whiterose.ac.ukacs.org For example, research on sodium lauroyl isethionate suggests that manufacturing under an inert atmosphere at temperatures between 240 and 250°C can avoid significant degradation. acs.org

Furthermore, the shift towards using bio-based feedstocks is a key component of sustainable chemistry. The use of fatty acids derived from natural sources like coconut oil for producing isethionate surfactants is a prime example of this approach. whiterose.ac.uk

| Research Area | Focus | Goal |

|---|---|---|

| Synthesis Optimization | Chlorine-, catalyst-, and solvent-free methods | Improve process efficiency, safety, and sustainability. acs.org |

| Thermal Degradation Studies | Determine optimal reaction temperatures | Minimize energy consumption and product degradation. whiterose.ac.ukacs.org |

| Bio-based Feedstocks | Use of fatty acids from natural oils | Reduce reliance on petrochemical sources. whiterose.ac.uk |

Evaluation within High Production Volume (HPV) Chemical Programs

Sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, has been subject to evaluation under the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Challenge Program. epa.gov This voluntary initiative was established to gather screening-level health and environmental effects data on chemicals produced or imported in quantities exceeding one million pounds per year. epa.govfederalregister.gov The inclusion of sodium 2-hydroxyethanesulfonate in this program underscores its significance in the industrial chemical landscape.

The Sodium Ethyl Sulfonates Coalition (SESC) sponsored sodium isethionate (CAS No. 1562-00-1) in the HPV Challenge Program, submitting a robust summary of existing data and a test plan. epa.gov The primary uses of this compound cited in the evaluation are in the manufacturing of detergent bar soaps, body washes, and as an intermediate in the production of sodium cocoyl isethionate. epa.gov

The evaluation within the HPV program focused on key toxicological and environmental endpoints to create a baseline hazard profile. This assessment is crucial for understanding the potential impact of the chemical and for prioritizing any necessary further investigation. federalregister.gov

Detailed Research Findings

The data submitted and reviewed as part of the HPV Challenge Program for sodium 2-hydroxyethanesulfonate indicated a generally low hazard profile. The key findings are summarized below.

Environmental Fate and Ecotoxicity:

Studies on the environmental fate of sodium 2-hydroxyethanesulfonate revealed important characteristics regarding its persistence and potential for bioaccumulation. It is characterized as highly soluble in water with a very low likelihood of accumulating in living organisms. epa.gov Furthermore, multiple studies confirmed its biodegradability.

Mammalian Toxicity:

Based on the available data, the sponsoring coalition concluded that sodium 2-hydroxyethanesulfonate is of low concern, and no further testing was proposed at that time. epa.gov The manufacturing and processing of the chemical are conducted in controlled environments to minimize worker and environmental exposure. epa.gov

Interactive Data Table: Summary of HPV Program Findings for Sodium 2-Hydroxyethanesulfonate

| Endpoint | Result | Source |

| Water Solubility | High | epa.gov |

| Bioaccumulation Potential | Very Low | epa.gov |

| Biodegradability | Readily biodegradable (63-100% in 10-28 days) | epa.gov |

| Aquatic Toxicity (Fish, Daphnia, Algae) | Non-toxic | epa.gov |

| Skin Irritation (Rabbit) | Non-irritating | epa.gov |

| Eye Irritation (Rabbit) | Non-irritating | epa.gov |

| Genotoxicity (Salmonella, E. coli) | Not mutagenic | epa.gov |

Q & A

Q. What are the primary research applications of sodium 2-hydroxyethanesulfonate in synthetic chemistry?

Sodium 2-hydroxyethanesulfonate (CAS 1562-00-1) is widely used as a sulfonation agent in organic synthesis due to its stability and water solubility. It serves as a precursor for introducing sulfonate groups into organic molecules, which enhances their hydrophilicity and stability. For example, it is employed in synthesizing pharmaceutical intermediates like lamotrigine isethionate (CAS 113170-86-8) . Methodologically, it is often dissolved in aqueous or polar aprotic solvents (e.g., DMF) under controlled pH (neutral to slightly basic) to avoid decomposition .

Q. How can sodium 2-hydroxyethanesulfonate be detected and quantified in biological or environmental samples?

Analytical methods include liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). In wastewater studies, LC-MS with electrospray ionization (ESI) is preferred due to its sensitivity in detecting low concentrations (e.g., urine metabolites in residential wastewater) . For quantification, calibration curves using pure standards (≥98% HPLC-grade) are essential, with retention time and fragmentation patterns verified against reference spectra .

Q. What role does sodium 2-hydroxyethanesulfonate play in maintaining ionic balance in cell culture media?

In ion substitution experiments, sodium 2-hydroxyethanesulfonate replaces chloride ions to study chloride-independent cellular processes. For instance, hypertonic solutions (360 mOsm) with sodium isethionate maintain osmolarity without interfering with chloride channels, enabling researchers to isolate osmotic stress effects in renal or neuronal cell models .

Advanced Research Questions

Q. How does sodium 2-hydroxyethanesulfonate enhance radionuclide removal in electrokinetic soil remediation?

Sodium isethionate acts as a chelating agent for Ra²⁺ in kaolinite-rich soils. Its strong acidity (pKa ~1.7) allows RaSO₄ dissolution under acidic conditions generated during electrokinetic processing. Methodologically, a 0.01–0.001 M solution is injected into the soil matrix, creating a pH gradient that mobilizes Ra²⁺ ions. Efficiency depends on competing sulfates (e.g., CaSO₄), which require pre-treatment with EDTA/DTPA to minimize interference .

Q. What metabolic pathways involve 2-hydroxyethanesulfonate in diabetic kidney disease (DKD) progression?

Elevated serum 2-hydroxyethanesulfonate correlates with early-stage DKD, likely due to impaired renal excretion or altered sulfur metabolism. Advanced studies use untargeted metabolomics (LC-MS/MS) to profile its association with oxidative stress markers (e.g., homovanillic acid sulfate). Longitudinal cohort designs with adjusted confounders (e.g., urea levels) are critical to distinguish causal pathways from comorbid effects .

Q. What experimental design considerations are critical when using sodium 2-hydroxyethanesulfonate in chloride-free physiological studies?

Key factors include:

- Osmolarity calibration : Verify with freezing point depression osmometers to ensure isotonic/hypertonic conditions (e.g., 290 vs. 360 mOsm) .

- Ion specificity : Validate chloride absence via ion-selective electrodes to prevent confounding results.

- Buffer compatibility : Avoid bicarbonate buffers if studying pH-sensitive processes, as sodium isethionate may alter buffering capacity .

Methodological Challenges and Solutions

Q. How can researchers address instability issues in long-term storage of sodium 2-hydroxyethanesulfonate solutions?

Degradation occurs via hydrolysis under prolonged exposure to moisture or extreme pH. Best practices include:

Q. What statistical approaches resolve contradictions in metabolite studies involving 2-hydroxyethanesulfonate?

Conflicting results (e.g., urinary vs. serum levels in DKD) require multivariate analysis (PCA or PLS-DA) to account for covariates like renal resistive index or dietary sulfite intake. Bootstrapping or cross-validation minimizes overfitting in small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.